molecular formula C6H9N3O B12926334 6-Amino-2-ethylpyridazin-3(2H)-one CAS No. 143128-76-1

6-Amino-2-ethylpyridazin-3(2H)-one

Cat. No.: B12926334
CAS No.: 143128-76-1
M. Wt: 139.16 g/mol
InChI Key: RNNRSUNELVWQON-UHFFFAOYSA-N
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Description

6-Amino-2-ethylpyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used as building blocks in pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-ethylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of ethyl hydrazine with a suitable diketone or ketoester, followed by cyclization and subsequent amination.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Reduction of the pyridazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Using halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups into the pyridazine ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: As a lead compound for developing new pharmaceuticals.

    Industry: As an intermediate in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2-ethylpyridazin-3(2H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound of the pyridazine family.

    6-Amino-3-methylpyridazine: A similar compound with a methyl group instead of an ethyl group.

    2-Ethylpyridazine: A compound lacking the amino group.

Uniqueness

6-Amino-2-ethylpyridazin-3(2H)-one is unique due to the presence of both an amino group and an ethyl group on the pyridazine ring, which might confer specific biological activities and chemical reactivity.

Properties

CAS No.

143128-76-1

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

6-amino-2-ethylpyridazin-3-one

InChI

InChI=1S/C6H9N3O/c1-2-9-6(10)4-3-5(7)8-9/h3-4H,2H2,1H3,(H2,7,8)

InChI Key

RNNRSUNELVWQON-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=CC(=N1)N

Origin of Product

United States

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